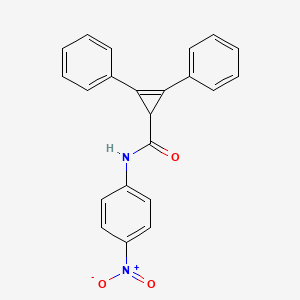
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide, also known as NPDPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide is complex and not fully understood. However, it is believed that this compound acts as a modulator of ion channels, particularly those involved in the release of neurotransmitters. This compound has been shown to selectively inhibit the function of certain ion channels, leading to a decrease in neurotransmitter release. Additionally, this compound has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, many of which are related to its ability to modulate ion channels and neurotransmitter release. This compound has been shown to decrease the release of glutamate and dopamine in the brain, suggesting that it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters, suggesting that it may have potential applications in the treatment of mood disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments is its ability to selectively modulate the function of certain ion channels. This makes it a useful tool for investigating the role of these channels in various biological processes. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Orientations Futures
There are several future directions for research on N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is a need for more research on the potential therapeutic applications of this compound in the treatment of neurological and mood disorders.
Méthodes De Synthèse
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrocyclohexenone. This intermediate is then reacted with diphenylacetylene in the presence of a palladium catalyst to form this compound.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been used in a range of scientific research applications, including studies on the function of ion channels, neurotransmitter release, and synaptic plasticity. This compound has been shown to selectively inhibit the function of certain ion channels, making it a useful tool for investigating the role of these channels in various biological processes. Additionally, this compound has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-22(23-17-11-13-18(14-12-17)24(26)27)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,21H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLGXTQZFUIKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
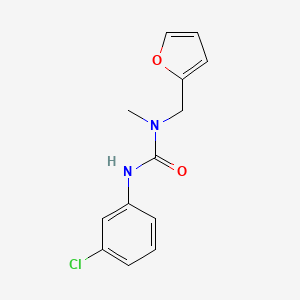
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
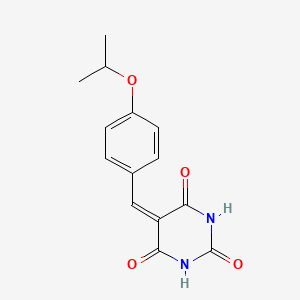
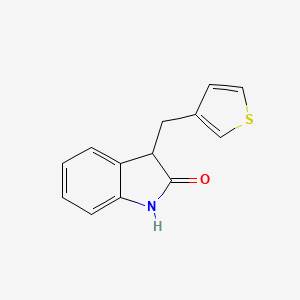
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)
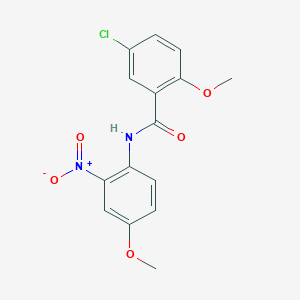
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)